molecular formula C12H9FN2O B1224098 4-fluoro-N-(3-pyridinyl)benzamide

4-fluoro-N-(3-pyridinyl)benzamide

Cat. No.: B1224098
M. Wt: 216.21 g/mol
InChI Key: AILCVPMYLXWTCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(3-pyridinyl)benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

  • Alzheimer's Disease Research

    • 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide has been utilized as a molecular imaging probe in conjunction with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. This application helps in understanding the progression and extent of Alzheimer's disease by monitoring changes in receptor densities and glucose utilization in the brain (Kepe et al., 2006).
  • Crystal Structure Analysis

    • The compound has been synthesized and characterized by various techniques, including X-ray single-crystal determination. This provides insights into its molecular structure and potential applications in material science or pharmaceutical research (Deng, Xiao-yan, Peng, Hao, He, Hong-wu, 2014).
  • Radiosynthesis and In Vivo Evaluation

    • Used in the high-yield radiosynthesis and preliminary in vivo evaluation of p-[18F]MPPF, a fluoro analog of WAY-100635. This application is significant in neuroimaging, particularly in studying brain uptake and specific ligand activity (Le Bars et al., 1998).
  • Chemoselectivity in Fluorocyclization

    • Research on the mechanism and origin of chemoselectivity in fluorocyclization of o-styryl benzamide with a cyclic hypervalent fluoroiodane reagent, leading to a novel seven-membered 4-fluoro-1,3-benzoxazepine. This is relevant for developing new reactions based on hypervalent fluoroiodane reagents (Yan et al., 2016).
  • Antipsychotic Agents Research

    • Investigated as part of a class of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides for dopamine D-2 receptor antagonism. This research is crucial for the development of antipsychotic medications (Högberg et al., 1991).
  • Potential PET Radioligand

    • Synthesized as [18F]Org 13063 or 4-[18F]fluoro-N-{2-[4-(6-trifluoromethyl-2-pyridinyl)-1-piperazinyl]ethyl}benzamide, a potential PET radioligand for the 5‐HT1A receptor. It shows significant potential for diagnostic imaging in neuroscience (Vandecapelle et al., 2001).
  • Cancer Research - Histone Deacetylase Inhibition

    • A synthetic benzamide derivative, MS-27-275, which inhibits histone deacetylase (HDA) and has marked in vivo antitumor activity against human tumors. This is significant for novel chemotherapeutic strategies for cancers (Saito et al., 1999).
  • Solid-State Chemistry

    • Analyzed for isomorphous and isostructural properties in a study of isomer grid of 4-, 3- and 2-fluoro-N'-(4-pyridyl)benzamides. This contributes to the understanding of crystallography and molecular packing in materials science (Donnelly et al., 2008).
  • Photophysical Properties

    • Investigated for its blue fluorescence in BF2 complexes of N,O-Benzamide Ligands. This research is vital for applications in bioimaging and organic materials (Yamaji et al., 2017).
  • Bioisosteres for Migraine Treatment

    • Studied as part of substituted furo[3,2-b]pyridines series, acting as bioisosteres of 5-HT(1F) receptor agonist indole analogues for potential treatment of acute migraine (Mathes et al., 2004).
  • Pharmaceutical Synthesis

    • Used in the synthesis of Poly(N-fluoroalkyl benzamide) with controlled molecular weight and polydispersity index, relevant in the field of polymer chemistry and pharmaceutical formulations (Ohshimizu et al., 2007).
  • Antimicrobial Activity Research

    • Evaluated for its antimicrobial activity, particularly against fungi and Gram-positive microorganisms. This suggests potential applications in developing new antimicrobial agents (Carmellino et al., 1994).

Properties

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

IUPAC Name

4-fluoro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9FN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)

InChI Key

AILCVPMYLXWTCO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 28.2 parts of 3-pyridinamine, 59 parts of N,N-diethylethanamine and 450 parts of methylbenzene were added dropwise 39 parts of 4-fluorobenzoyl chloride (exothermic reaction, the temperature rose to 40° C.). Upon complete addition, stirring was continued for 2 hours at reflux temperature. After cooling, the precipitated product was filtered off and dissolved in trichloromethane. The organic layer was washed twice with water, dried, filtered and evaporated. The residue was suspended in 2,2'-oxybispropane. The product was filtered off and dried, yielding 52.3 paris (80.6%) of 4-fluoro-N-(3-pyridinyl)benzamide; mp. 150.2° C. (int. 66).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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